Pentadec-14-yn-1-ol
Overview
Description
Pentadec-14-yn-1-ol is a chemical compound with the molecular formula C15H28O. It is characterized by a linear structure with a triple bond (alkyne) at the 14th carbon atom and a hydroxyl group at the first carbon atom. This compound is used primarily for research and development purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentadec-14-yn-1-ol can be synthesized through various methods. One common approach involves the alkylation of lithium (trimethylsilyl)acetylide with tetrahydropyranyl-protected ω-bromoalcohols, followed by the cleavage of the trimethylsilyl moiety and the tetrahydropyranyl protecting group. The final step involves copper (II)-catalyzed Eglinton coupling to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions: Pentadec-14-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or Lindlar’s catalyst.
Substitution: Reagents such as tosyl chloride for converting the hydroxyl group to a tosylate, followed by nucleophilic substitution.
Major Products:
Oxidation: Formation of pentadec-14-yn-1-one.
Reduction: Formation of pentadec-14-en-1-ol or pentadecan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pentadec-14-yn-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological systems and interactions.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in surface modification and nanomaterial production
Mechanism of Action
The mechanism of action of Pentadec-14-yn-1-ol involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions can influence various biological processes and pathways .
Comparison with Similar Compounds
Pentadec-14-en-1-ol: Similar structure but with a double bond instead of a triple bond.
Pentadecan-1-ol: Similar structure but with a single bond instead of a triple bond.
Hexadec-15-yn-1-ol: Similar structure but with an additional carbon atom.
Properties
IUPAC Name |
pentadec-14-yn-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h1,16H,3-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGPGIQISUZXOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450498 | |
Record name | Pentadec-14-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18202-13-6 | |
Record name | Pentadec-14-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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